molecular formula C10H4Cl3FN2 B2714588 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine CAS No. 83217-12-3

4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine

Cat. No.: B2714588
CAS No.: 83217-12-3
M. Wt: 277.5
InChI Key: UKAKPHJHFFAQBG-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine typically involves the chlorination of a pyrimidine precursor. One common method includes the reaction of 2,4,6-trichloropyrimidine with 3-chloro-4-fluoroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide or ethanol. The reaction mixture is heated to facilitate the substitution of chlorine atoms with the desired substituents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

4,6-Dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: The combination of these substituents allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

4,6-dichloro-2-(3-chloro-4-fluorophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl3FN2/c11-6-3-5(1-2-7(6)14)10-15-8(12)4-9(13)16-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAKPHJHFFAQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=CC(=N2)Cl)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl3FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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